2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid
Description
2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and structural versatility .
Properties
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-8-10-5-4-6-12(7-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEVYQUGNUAECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid typically involves the reaction of ethoxymethyl piperidine with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to achieve the desired compound with high efficiency .
Chemical Reactions Analysis
2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Potential
The pharmacological properties of piperidine derivatives, including 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid, have been explored extensively. These compounds exhibit a range of biological activities:
- Anticancer Activity : Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the potential of piperidine derivatives to enhance cytotoxicity against specific tumor cell lines, suggesting that this compound may exhibit similar properties through mechanisms involving cell cycle regulation and apoptosis induction .
- Anti-inflammatory Effects : Piperidine compounds have shown promise in reducing inflammation. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that piperidine derivatives can provide neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Cosmetic Applications
The compound's properties also lend themselves to applications in the cosmetic industry:
- Skin Care Formulations : Given its potential for enhancing skin absorption and bioavailability of active ingredients, this compound could be utilized in topical formulations aimed at improving skin hydration and delivering therapeutic agents effectively .
- Stabilizers and Emulsifiers : The compound may serve as an emulsifier or stabilizer in cosmetic products, enhancing the texture and stability of formulations while ensuring the even distribution of active ingredients .
Data Tables
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like bleomycin. This suggests that this compound could be further explored for its anticancer potential through similar mechanisms .
Case Study 2: Skin Absorption Enhancement
Research into dermatological formulations has shown that specific piperidine derivatives can enhance the bioavailability of topical agents. The efficacy of these compounds was assessed through various skin penetration studies, demonstrating their potential role in improving the delivery of active ingredients in cosmetic applications .
Mechanism of Action
The mechanism of action of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid include other piperidine derivatives, such as:
- 2-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid
- 2-(3-(Butoxymethyl)piperidin-1-yl)propanoic acid
- 2-(3-(Isopropoxymethyl)piperidin-1-yl)propanoic acid
These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethoxymethyl group, which can influence its reactivity and interactions with biological targets .
Biological Activity
2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is integral to its biological activity. The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound primarily involves interactions with specific receptors and enzymes.
- Target Receptors : Research indicates that this compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), particularly those involved in pain modulation and neurological disorders .
- Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in neurotransmitter release, which can affect synaptic transmission and plasticity .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Details |
|---|---|
| Absorption | Rapidly absorbed from the gastrointestinal tract. |
| Distribution | High volume distribution due to lipophilicity. |
| Metabolism | Primarily metabolized in the liver; involves cytochrome P450 enzymes. |
| Excretion | Excreted mainly via urine as metabolites. |
Cellular Effects
The compound exhibits significant effects on various cellular processes:
- Cell Signaling : It modulates pathways involved in cell survival and apoptosis, influencing gene expression related to stress responses .
- Protein Interaction : Binds to proteins such as the pregnane X receptor, affecting the detoxification processes within cells.
Animal Studies
In vivo studies have demonstrated dose-dependent effects:
- Low Doses : Enhance metabolic functions and exhibit neuroprotective effects.
- High Doses : May lead to cytotoxicity and disrupt normal physiological processes .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Pain Management : In a study involving animal models of chronic pain, administration of this compound resulted in significant pain relief without major side effects .
- Neurological Disorders : Research indicated that this compound could ameliorate symptoms associated with anxiety and depression in rodent models, suggesting its potential application in treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
